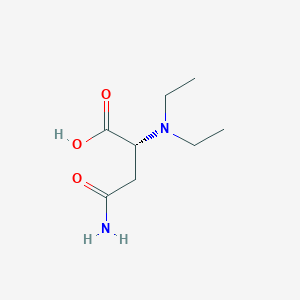
Diethyl-D-asparagine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl-D-asparagine is a derivative of the amino acid asparagine, where the hydrogen atoms of the amino group are replaced by ethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diethyl-D-asparagine can be synthesized through the reaction of D-asparagine with diethyl sulfate in the presence of a base such as sodium hydroxide. The reaction typically occurs under mild conditions, with the temperature maintained around 25-30°C. The reaction proceeds as follows:
D-Asparagine+Diethyl sulfate→this compound+Sodium sulfate
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of large-scale reactors where the reactants are mixed and allowed to react under controlled conditions. The product is then purified through crystallization or distillation to obtain a high-purity compound suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl-D-asparagine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form diethyl-D-aspartic acid.
Reduction: Reduction of this compound can yield this compound alcohol.
Substitution: The ethyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require the presence of a catalyst such as palladium on carbon and are carried out under an inert atmosphere.
Major Products
Oxidation: Diethyl-D-aspartic acid
Reduction: this compound alcohol
Substitution: Various alkyl or aryl derivatives of this compound
Applications De Recherche Scientifique
Diethyl-D-asparagine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its role in protein synthesis and metabolism.
Medicine: this compound is investigated for its potential therapeutic effects, particularly in the treatment of certain metabolic disorders.
Industry: It is used in the production of pharmaceuticals and as a precursor for the synthesis of other bioactive compounds.
Mécanisme D'action
Diethyl-D-asparagine exerts its effects by interacting with specific enzymes and receptors in the body. It is involved in the metabolic control of cell functions, particularly in nerve and brain tissue. The compound is biosynthesized from aspartic acid and ammonia by the enzyme asparagine synthetase. It plays a crucial role in the synthesis of proteins and other essential biomolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- D-asparagine
- Diethyl-L-asparagine
- Diethyl-D-aspartic acid
Uniqueness
Diethyl-D-asparagine is unique due to its specific ethyl substitutions, which confer distinct chemical and biological properties compared to its analogs. These substitutions can affect the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C8H16N2O3 |
|---|---|
Poids moléculaire |
188.22 g/mol |
Nom IUPAC |
(2R)-4-amino-2-(diethylamino)-4-oxobutanoic acid |
InChI |
InChI=1S/C8H16N2O3/c1-3-10(4-2)6(8(12)13)5-7(9)11/h6H,3-5H2,1-2H3,(H2,9,11)(H,12,13)/t6-/m1/s1 |
Clé InChI |
ACYJFVSEJUENGJ-ZCFIWIBFSA-N |
SMILES isomérique |
CCN(CC)[C@H](CC(=O)N)C(=O)O |
SMILES canonique |
CCN(CC)C(CC(=O)N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-Hydroxy-3-nitrobenzylidene)benzo[b]thiophen-3(2H)-one](/img/structure/B15233612.png)
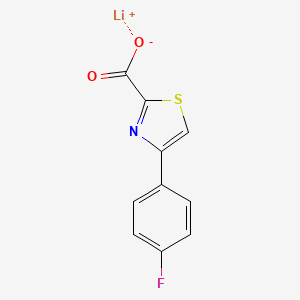
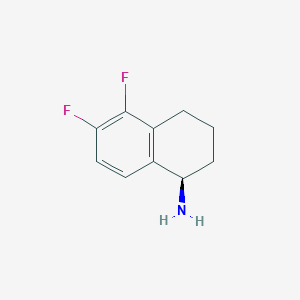

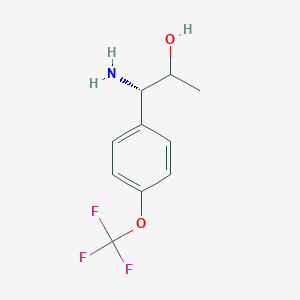

![N-[(2-bromophenyl)methyl]cyclopentanamine](/img/structure/B15233657.png)
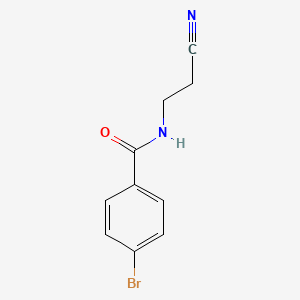
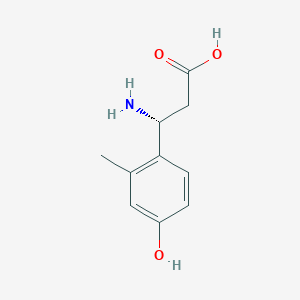
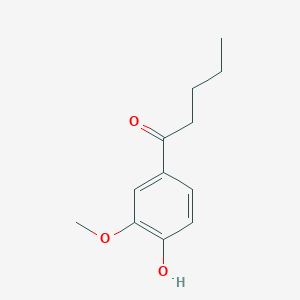
![8-oxo-5H-pyrido[3,2-d]pyrimidine-7-carboxylic acid](/img/structure/B15233674.png)
![(3aS,6aS)-octahydropyrrolo[3,4-b]pyrrol-2-one](/img/structure/B15233681.png)
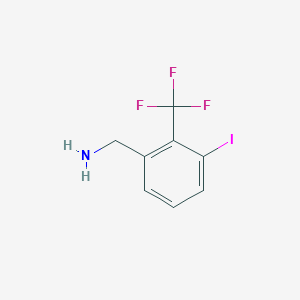
![1,6-Dimethyl-3-(4-styrylphenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B15233693.png)
